methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1795455-09-2
VCID: VC5495321
InChI: InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Molecular Formula: C20H19N3O6S
Molecular Weight: 429.45

methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate

CAS No.: 1795455-09-2

Cat. No.: VC5495321

Molecular Formula: C20H19N3O6S

Molecular Weight: 429.45

* For research use only. Not for human or veterinary use.

methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate - 1795455-09-2

Specification

CAS No. 1795455-09-2
Molecular Formula C20H19N3O6S
Molecular Weight 429.45
IUPAC Name methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate
Standard InChI InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3
Standard InChI Key RJKBGTWKICGLCU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate, reflects its multicomponent structure:

  • Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin ring, characterized by a fused benzene and dioxane system with two oxygen atoms at positions 1 and 4.

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2.

  • Sulfamoyl bridge: A sulfonamide group (-SO2-NH-) linking the pyrazole to the benzoate ester.

  • Benzoate ester: A methyl ester derivative of 4-sulfamoylbenzoic acid.

This combination of functional groups enables diverse molecular interactions, including hydrogen bonding (via sulfamoyl and ester groups) and hydrophobic interactions (via aromatic rings).

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C20H19N3O6S, with a molecular weight of 429.4 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC NameMethyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
SMILES NotationCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Topological Polar Surface Area132 Ų (estimated)
LogP (Octanol-Water)2.1 (predicted)

The benzodioxin and pyrazole rings contribute to moderate lipophilicity, while the sulfamoyl and ester groups enhance water solubility.

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Benzodioxin-Methyl Intermediate: 2,3-Dihydro-1,4-benzodioxin-2-ylmethanol is prepared via acid-catalyzed cyclization of catechol derivatives with ethylene glycol .

  • Pyrazole Formation: A 1,3-diketone reacts with hydrazine to yield 1H-pyrazol-4-amine, which is subsequently alkylated with the benzodioxin-methyl intermediate .

  • Sulfamoylation: The pyrazole amine is sulfonylated with 4-(chlorosulfonyl)benzoic acid methyl ester under basic conditions (e.g., triethylamine in dichloromethane) .

  • Purification: Reverse-phase chromatography (acetonitrile/water + 0.5% trifluoroacetic acid) isolates the final product .

Analytical Characterization

Key characterization data include:

  • 1H NMR: Peaks at δ 8.46 (pyrazole-H), δ 4.8–3.8 (benzodioxin-CH2), and δ 3.25–2.5 (sulfamoyl-NH) .

  • Mass Spectrometry: ESI-MS m/z 430.1 [M+H]+ .

Biological Activity and Hypothetical Mechanisms

Anti-Inflammatory and Anticancer Applications

  • Inflammation: JAK inhibition could suppress interleukin-6 and interferon-γ pathways, mitigating autoimmune responses .

  • Cancer: Carbonic anhydrase IX inhibition may starve tumors of bicarbonate, inducing acidosis and apoptosis .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
TofacitinibPyrazole-triazole coreJAK3 inhibition (IC50 = 1 nM)
AcetazolamideThiadiazole-sulfamoyl groupCarbonic anhydrase inhibition
ZileutonBenzothiophene moiety5-LOX inhibition

The target compound’s benzodioxin-methyl group may enhance blood-brain barrier permeability compared to these analogs.

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